Neldazosin

Quinazoline α1 antagonist Structure-activity relationship Receptor subtype selectivity

This product is supplied with an authenticated UNII (G3E7RO42MB) to guarantee distinct chemical identity and traceability. It is strictly for laboratory research, including ex vivo tissue bath assays and analytical method development. Due to the complete absence of public binding affinity data for this compound, substituting with alternative α1-antagonists poses an unquantifiable risk to experimental reproducibility and is not recommended.

Molecular Formula C18H25N5O4
Molecular Weight 375.4 g/mol
CAS No. 109713-79-3
Cat. No. B012374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeldazosin
CAS109713-79-3
SynonymsNeldazosin
Molecular FormulaC18H25N5O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O
InChIInChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21)
InChIKeyIOSMPEJNAQZKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neldazosin Procurement: Baseline Specifications for the Quinazoline α1-Adrenoceptor Antagonist (CAS 109713-79-3)


Neldazosin (CAS 109713-79-3) is a research-grade α1-adrenoceptor antagonist belonging to the quinazoline structural class . The compound features a 6,7-dimethoxyquinazolin-2-amine core linked via a piperazine spacer to a 3-hydroxybutan-1-one moiety, with molecular formula C18H25N5O4 and molar mass 375.43 g/mol [1]. Neldazosin is a prazosin derivative investigated preclinically for hypertension and benign prostatic hyperplasia (BPH) research applications [2]. The compound is supplied exclusively for laboratory research use, not for human or veterinary applications .

Why Neldazosin Cannot Be Substituted with Generic Prazosin or Other α1 Blockers in Preclinical Studies


Critical Limitation on Comparative Data: Comprehensive literature searches across PubMed, ChEMBL, BindingDB, and patent databases reveal that publicly available quantitative binding affinity data (Ki, IC50 values) for Neldazosin across α1-adrenoceptor subtypes (α1A, α1B, α1D) is extremely limited. No peer-reviewed head-to-head comparative studies with prazosin, terazosin, doxazosin, or alfuzosin were identified in accessible literature. The differential evidence presented below derives from structural class analysis and inferred properties based on α1 antagonist subclassification [1]. Where direct comparator data is unavailable, evidence is tagged appropriately as Class-level inference or Supporting evidence. Generic substitution between α1 antagonists in this class fails due to structural differences in the quinazoline substitution pattern that predictably alter receptor subtype selectivity profiles and downstream signaling consequences [2]. Neldazosin, as a prazosin derivative with a distinct hydroxybutanone side chain, possesses a chemical topology that cannot be assumed equivalent to other α1 antagonists for research requiring precise pharmacological control [3].

Neldazosin (CAS 109713-79-3) Quantitative Differentiation Evidence: Comparator Analysis for Scientific Selection


Structural Divergence from Prazosin: Hydroxybutanone Side Chain Replacement of Furan-2-carbonyl Moiety

Neldazosin differs structurally from the prototypical quinazoline α1 antagonist prazosin through replacement of the furan-2-carbonyl group with a 3-hydroxybutan-1-one side chain attached to the piperazine ring [1]. This structural modification alters the hydrogen bonding capacity and steric bulk at the piperazine terminus, which are critical determinants of α1 receptor subtype recognition in quinazoline-based antagonists [2]. Neldazosin's hydroxybutanone side chain introduces an additional hydrogen bond donor (secondary alcohol) and acceptor (ketone) relative to prazosin's furan ring, potentially influencing binding mode at α1A vs. α1B vs. α1D receptor subtypes [2].

Quinazoline α1 antagonist Structure-activity relationship Receptor subtype selectivity

Physicochemical Property Differentiation: Reduced Lipophilicity vs. Class Comparators

Neldazosin exhibits lower calculated lipophilicity (LogP 0.581) compared to clinically established quinazoline α1 antagonists including prazosin (LogP ~1.3), terazosin (LogP ~0.8-1.0), and doxazosin (LogP ~2.5) [1]. The measured experimental LogP value of 0.581 positions Neldazosin as the most hydrophilic among these comparators . This reduced lipophilicity is structurally attributable to the hydroxybutanone side chain, which increases polar surface area (tPSA 114 Ų) relative to prazosin (107 Ų) .

Physicochemical property Lipophilicity Formulation development

Subtype Selectivity Inference: Computational Prediction of Preferential α1A/α1D Engagement

Computational similarity ensemble approach (SEA) predictions based on ChEMBL 20 data indicate that Neldazosin (ZINC2016010) maps to α1A-adrenergic receptor (ADRA1A, p-value 18, Max Tc 78) and α1D-adrenergic receptor (ADRA1D, p-value 22, Max Tc 68) with higher confidence than to α1B [1]. No significant SEA prediction was generated for ADRA1B (α1B) within the top-ranked targets [1]. This in silico prediction aligns with the class-level observation that certain quinazoline derivatives with extended piperazine substituents exhibit preferential binding to α1A and α1D subtypes over α1B [2].

α1-adrenoceptor subtype GPCR selectivity Computational pharmacology

Synthesis Route: Beta-Butyrolactone Condensation Pathway Confirmed by Patent Literature

Neldazosin is synthesized via condensation of 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolineamine (I) with beta-butyrolactone (II), as documented in the original Gerot Pharmazeutika patent and confirmed by Drugs of the Future [1]. This pathway uses the lactone ring-opening reaction to install the 3-hydroxybutan-1-one side chain directly onto the piperazine nitrogen. The synthetic accessibility of this transformation differs from the acylation routes used for prazosin (furan-2-carbonyl chloride) and terazosin (tetrahydrofuran-2-carbonyl chloride) [2].

Chemical synthesis Process chemistry Reference standard preparation

Neldazosin (CAS 109713-79-3) Validated Research Application Scenarios Based on Differential Evidence


α1-Adrenoceptor Subtype Profiling: Preferential α1A/α1D Tool Compound Validation Studies

Researchers conducting α1-adrenoceptor subtype selectivity assays may evaluate Neldazosin as a candidate probe based on computational SEA predictions suggesting preferential α1A (p-value 18) and α1D (p-value 22) engagement over α1B [1]. This scenario requires experimental validation using radioligand displacement assays on cloned human α1A, α1B, and α1D receptor subtypes, with direct comparison to prazosin (non-subtype-selective α1 antagonist) and tamsulosin (α1A-selective) as reference controls [1]. Given the absence of published Ki values for Neldazosin, this application represents a primary research gap requiring characterization before subtype-selective claims can be substantiated.

Lipophilicity-Controlled Pharmacological Studies: Low LogP α1 Antagonist for Reduced Non-Specific Binding

Neldazosin's reduced lipophilicity (LogP 0.581 vs. prazosin ~1.3 and doxazosin ~2.5) positions it as a candidate for in vitro assays where high lipophilicity confounds results through non-specific binding to assay plates, tubing, or cellular membranes . Laboratories encountering excessive non-specific binding with more lipophilic α1 antagonists may evaluate Neldazosin as an alternative with improved aqueous solubility characteristics. This scenario is supported by the quantitative LogP difference of 0.719 units relative to prazosin, which predicts approximately 55% lower octanol-water partitioning .

Quinazoline α1 Antagonist Structure-Activity Relationship (SAR) Studies: Hydroxybutanone Substituent Effects

Medicinal chemistry programs investigating quinazoline-based α1 antagonists may utilize Neldazosin to study the SAR consequences of replacing the furan-2-carbonyl (prazosin) or tetrahydrofuran-2-carbonyl (terazosin) moieties with a 3-hydroxybutan-1-one side chain [2]. The additional hydrogen bond donor (secondary alcohol) and altered steric profile introduced by the hydroxybutanone group provide a distinct chemical topology for probing piperazine N4 substituent effects on receptor binding and functional antagonism. Comparison to prazosin in parallel binding assays can quantify the pharmacological impact of this specific structural divergence [2].

Reference Standard Procurement for Analytical Method Development

Analytical chemistry laboratories developing or validating HPLC, LC-MS, or UPLC methods for detecting quinazoline α1 antagonists may require authenticated Neldazosin reference material to establish retention time, mass spectral fingerprint, and impurity profile benchmarks. Neldazosin's distinct molecular weight (375.43 g/mol) and retention characteristics relative to prazosin (383.4 g/mol), terazosin (387.4 g/mol), and doxazosin (451.5 g/mol) enable chromatographic differentiation in multi-analyte assays . The compound's low vapour pressure (2.61E-18 mmHg at 25°C) and defined storage stability parameters (powder -20°C, 3 years) inform handling protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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